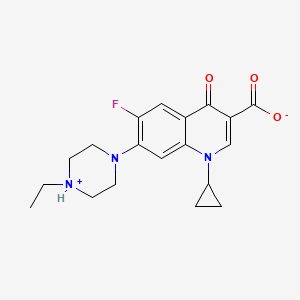

Enrofloxacina

Descripción general

Descripción

La enrofloxacina es un agente antibacteriano sintético que pertenece a la clase de antibióticos de las fluoroquinolonas. Se utiliza principalmente en medicina veterinaria para tratar infecciones bacterianas en animales. La this compound es conocida por su amplio espectro de actividad contra bacterias Gram-negativas y Gram-positivas, lo que la convierte en una herramienta valiosa para combatir diversas infecciones .

Aplicaciones Científicas De Investigación

La enrofloxacina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: La this compound se utiliza como compuesto modelo en estudios de síntesis y reactividad de fluoroquinolonas.

Biología: Se emplea en la investigación sobre mecanismos de resistencia bacteriana y el desarrollo de nuevos agentes antibacterianos.

Medicina: Se estudia la this compound por su posible uso en el tratamiento de infecciones bacterianas en animales y su farmacocinética en diferentes especies.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos veterinarios y como patrón de referencia en laboratorios de control de calidad .

Mecanismo De Acción

La enrofloxacina ejerce sus efectos antibacterianos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas, enzimas esenciales para la replicación y transcripción del ADN. Al unirse a estas enzimas, la this compound impide la superenrollamiento y replicación del ADN bacteriano, lo que lleva a la muerte celular. La actividad bactericida del compuesto es dependiente de la concentración, con concentraciones más altas que producen una muerte celular bacteriana más rápida .

Métodos De Preparación

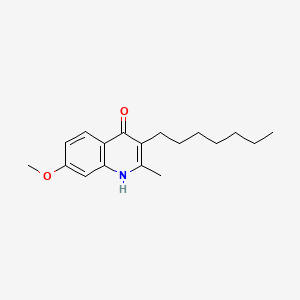

Rutas sintéticas y condiciones de reacción: La enrofloxacina se sintetiza mediante un proceso químico de varios pasos. La síntesis normalmente implica los siguientes pasos:

Formación del núcleo de quinolona: El proceso comienza con la formación de la estructura del núcleo de quinolona, que se logra mediante la ciclización de precursores adecuados.

Introducción del grupo flúor: Se introduce un átomo de flúor en el núcleo de quinolona para mejorar la actividad antibacteriana.

Adición del anillo de piperazina: El anillo de piperazina se une al núcleo de quinolona para mejorar las propiedades farmacocinéticas del compuesto.

Modificaciones finales: Se realizan modificaciones químicas adicionales para optimizar la eficacia y estabilidad del compuesto

Métodos de producción industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Preparación de intermediarios: Se sintetizan y purifican intermediarios clave.

Ensamblaje del producto final: Los intermediarios se combinan bajo condiciones controladas para formar this compound.

Purificación y formulación: El producto final se purifica y formula en diversas formas de dosificación, como soluciones inyectables y tabletas orales.

Análisis De Reacciones Químicas

Tipos de reacciones: La enrofloxacina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diversos productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolona, afectando la actividad antibacteriana del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, alterando sus propiedades

Reactivos y condiciones comunes:

Agentes oxidantes: El peróxido de hidrógeno y el permanganato de potasio son agentes oxidantes comúnmente utilizados.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan para reacciones de reducción.

Reactivos de sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución

Principales productos: Los principales productos formados a partir de estas reacciones incluyen derivados modificados de this compound con actividad antibacteriana y propiedades farmacocinéticas alteradas .

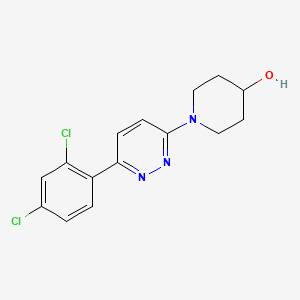

Comparación Con Compuestos Similares

La enrofloxacina forma parte de la clase de antibióticos de las fluoroquinolonas, que incluye otros compuestos como la ciprofloxacina, la norfloxacina y la ofloxacina. En comparación con estos compuestos similares, la this compound es única en sus aplicaciones veterinarias y sus propiedades farmacocinéticas específicas en animales. Si bien la ciprofloxacina es un metabolito principal de la this compound y se utiliza en medicina humana, la this compound está específicamente formulada para uso veterinario .

Compuestos similares:

- Ciprofloxacina

- Norfloxacina

- Ofloxacina

- Levofloxacina

- Moxifloxacina

La this compound destaca por su alta eficacia contra un amplio espectro de patógenos bacterianos y su uso específico en medicina veterinaria .

Propiedades

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYMRJSYKOXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045619 | |

| Record name | Enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>53.9 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in water @ pH 7 | |

| Record name | SID855596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

93106-60-6 | |

| Record name | Enrofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93106-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enrofloxacin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enrofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enrofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DX3XEK1BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-221 °C, 219 - 221 °C | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

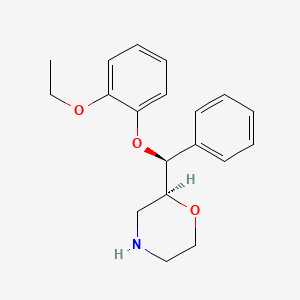

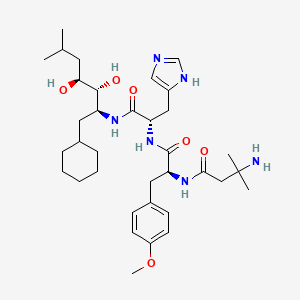

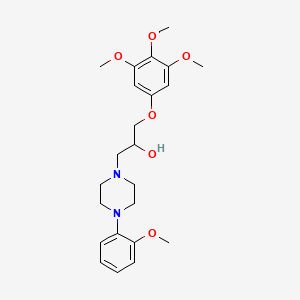

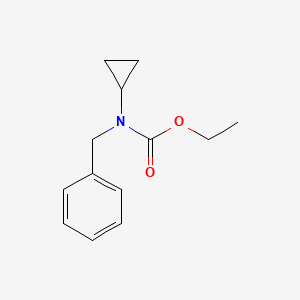

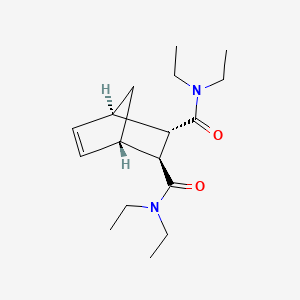

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Enrofloxacin exert its antibacterial effect?

A1: Enrofloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [, ] By inhibiting these enzymes, Enrofloxacin disrupts DNA synthesis, leading to bacterial cell death. [, ]

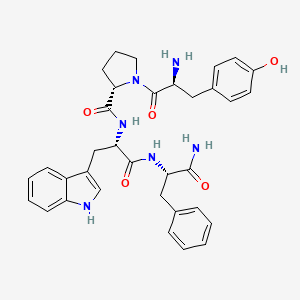

Q2: What is the molecular structure of Enrofloxacin?

A2: Enrofloxacin's molecular formula is C19H22FN3O3. Its molecular weight is 359.4 g/mol. []

Q3: Is there any spectroscopic data available for Enrofloxacin?

A3: Yes, research papers commonly utilize High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection to analyze Enrofloxacin concentrations. [, ]

Q4: Has Enrofloxacin been incorporated into delivery systems for localized treatment?

A4: Yes, research has investigated the incorporation of Enrofloxacin into polymethylmethacrylate (PMMA) and calcium sulfate beads for sustained drug release in local infections. [, ]

Q5: How is Enrofloxacin metabolized in the body?

A5: Enrofloxacin is primarily metabolized in the liver to ciprofloxacin, its major active metabolite. [, , ]

Q6: How does the route of administration affect Enrofloxacin pharmacokinetics?

A6: Studies in pigs show that the intramuscular administration of Enrofloxacin results in a longer elimination half-life compared to intravenous administration. []

Q7: Does the presence of other drugs affect Enrofloxacin pharmacokinetics?

A7: Yes, research indicates potential drug interactions. For instance, co-administration of diclofenac sodium with Enrofloxacin in cows alters the pharmacokinetics of Enrofloxacin, leading to a longer elimination half-life but lower overall drug exposure. []

Q8: Does water hardness impact Enrofloxacin bioavailability in poultry?

A8: Yes, studies show that the bioavailability of orally administered Enrofloxacin in broilers decreases with increasing water hardness, potentially due to the formation of coordination complexes with calcium and magnesium ions, which may affect drug absorption. []

Q9: What is the impact of infection on Enrofloxacin pharmacokinetics?

A9: Pharmacokinetic studies in broilers infected with Escherichia coli reveal altered drug disposition compared to healthy birds, with lower plasma Enrofloxacin concentrations observed in infected birds. []

Q10: What is the efficacy of Enrofloxacin against Ornithobacterium rhinotracheale infections in turkeys?

A10: Research demonstrates that Enrofloxacin administered through drinking water effectively reduces clinical signs and bacterial load in turkeys experimentally infected with Ornithobacterium rhinotracheale, even in the presence of a pre-existing avian pneumovirus infection. []

Q11: Are there concerns regarding Enrofloxacin resistance in bacteria?

A12: Yes, the emergence of fluoroquinolone-resistant bacteria, including Campylobacter species, has been a concern. []

Q12: How does the administration of Enrofloxacin to livestock potentially contribute to bacterial resistance?

A13: Studies examining the impact of different Enrofloxacin formulations (meal, pellets, granulate) in pigs revealed that while all forms led to detectable drug residues in the environment and a development of low-level resistance in E. coli, the pellet form showed a faster resistance development. []

Q13: Are there any toxicological concerns regarding Enrofloxacin use in animals?

A14: Studies have explored potential adverse effects of Enrofloxacin. In one study, high-dose Enrofloxacin administration in a cat was linked to retinal degeneration. [] Another study showed that Enrofloxacin residues in soil could negatively impact soil microbial communities and processes, depending on the concentration and exposure time. [, ]

Q14: How are Enrofloxacin residues detected in animal products?

A15: Researchers commonly employ HPLC methods coupled with various detection techniques, such as UV or fluorescence detection, to quantify Enrofloxacin and ciprofloxacin residues in tissues and eggs. [, ] Mass spectrometry (LC-MS) methods are also being utilized for their higher sensitivity and selectivity in residue analysis. []

Q15: What is the environmental fate of Enrofloxacin?

A16: Research suggests that Enrofloxacin can persist in the environment, particularly in soil, where its residues can affect microbial communities and activity. [] Further research is needed to fully understand the long-term ecological consequences of Enrofloxacin use and its potential for bioaccumulation.

Q16: Are there alternatives to Enrofloxacin for treating bacterial infections?

A17: Research explored the use of probiotics as an alternative to Enrofloxacin in poultry, particularly for controlling Salmonella infections. [] Results suggest that probiotics could be a promising alternative, potentially mitigating the risks associated with antibiotic use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.